N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its structure combines elements that may exhibit biological activity, particularly in the realm of pharmacology. The compound is identified by its unique chemical properties and is classified under specific categories based on its structural and functional characteristics.
This compound can be classified as an ethanediamide, which is a type of amide featuring two amine groups. It incorporates a tetrahydroquinoline moiety, a piperazine ring, and a trimethylphenyl group, suggesting potential applications in drug development. The compound's CAS number is 922040-13-9, which allows for precise identification in chemical databases and literature .
The synthesis of N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide typically involves multi-step organic reactions. Common methods may include:
These methods require careful control of reaction conditions such as temperature, solvent choice, and time to ensure high yields and purity.
The molecular formula of this compound is , which indicates the presence of various functional groups including amines and aromatic rings. The structure features:
The molecular weight is approximately 437.6 g/mol. The structural representation can be deduced from its SMILES notation: CC(C)(C)c1ccc(N2[C]N(C=C2)c3c(C)cc(C)cc3C)c(C)c1
, indicating the arrangement of atoms and bonds within the molecule .
The compound may participate in various chemical reactions typical for amides and heterocycles:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties.
The physical properties of N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide include:
Chemical properties may encompass:
These properties are essential for understanding how the compound behaves under various conditions relevant to pharmaceutical applications.
This compound has potential applications in several scientific fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: